4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile
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Overview
Description
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two benzonitrile groups via ether linkages.
Preparation Methods
The synthesis of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,5-dibromonaphthalene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Chemical Reactions Analysis
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its stable electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Pharmaceutical Research: While not widely used in medicine, its derivatives are studied for potential biological activities.
Mechanism of Action
The mechanism of action of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile in its applications is primarily based on its electronic properties. The naphthalene core and benzonitrile groups contribute to its ability to participate in π-π interactions and electron transfer processes. These interactions are crucial in its role as an organic semiconductor and in the formation of stable charge-transfer complexes .
Comparison with Similar Compounds
Similar compounds to 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile include:
4,4’-[Biphenyl-4,4’-diylbis(oxy)]dibenzonitrile: This compound has a biphenyl core instead of a naphthalene core, which affects its electronic properties and stability.
4,4’-[Diphenylmethane-4,4’-diylbis(oxy)]dibenzonitrile: This compound features a diphenylmethane core, leading to different reactivity and applications.
4,4’-[Anthracene-9,10-diylbis(oxy)]dibenzonitrile: With an anthracene core, this compound exhibits unique photophysical properties compared to the naphthalene-based compound.
The uniqueness of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile lies in its balanced combination of stability, electronic properties, and versatility in various applications.
Properties
CAS No. |
188691-57-8 |
---|---|
Molecular Formula |
C24H14N2O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[5-(4-cyanophenoxy)naphthalen-1-yl]oxybenzonitrile |
InChI |
InChI=1S/C24H14N2O2/c25-15-17-7-11-19(12-8-17)27-23-5-1-3-21-22(23)4-2-6-24(21)28-20-13-9-18(16-26)10-14-20/h1-14H |
InChI Key |
DKUFWWRVPRXUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)C#N)C(=C1)OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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